molecular formula C24H15F2N3S B2461946 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-45-3

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2461946
CAS No.: 477297-45-3
M. Wt: 415.46
InChI Key: GUECUCSKMVDUFQ-XMHGGMMESA-N
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Description

This compound belongs to the acrylonitrile family, characterized by an (E)-configured α,β-unsaturated nitrile core. Its structure integrates a thiazole ring substituted with a [1,1'-biphenyl]-4-yl group at the 4-position and a 3,4-difluorophenylamino moiety at the β-position. The biphenyl-thiazole scaffold confers rigidity and π-conjugation, while the difluorophenyl group enhances electronic and steric properties.

Properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3S/c25-21-11-10-20(12-22(21)26)28-14-19(13-27)24-29-23(15-30-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-12,14-15,28H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECUCSKMVDUFQ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=C(C=C4)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H19N3S
  • CAS Number : 476675-61-3
  • Molar Mass : 393.5 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the thiazole and biphenyl moieties. Thiazole derivatives are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism often involves:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with various receptors, altering signal transduction pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance:

  • Compounds with similar thiazole structures have shown antibacterial activity against Gram-positive and Gram-negative bacteria, although the effectiveness varies widely (MIC values ranging from 100 to 400 μg/mL) compared to reference drugs .
  • Antifungal activity has been more pronounced in some studies, with certain derivatives showing effectiveness against Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have demonstrated cytotoxic effects. For example, related compounds have shown IC50 values as low as 0.096 μM against EGFR inhibition .
CompoundCell LineIC50 (μM)
Example AMCF70.096
Example BA5490.108

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications in the molecular structure can significantly enhance biological activity. For instance:

  • The introduction of electron-withdrawing groups (e.g., NO₂) on the phenyl ring has been associated with increased antibacterial efficacy.
  • Conversely, hydrophobic groups can enhance lipophilicity and improve cellular uptake, which is critical for anticancer activity .

Case Studies

  • Antibacterial Screening : A study synthesized a series of thiazole derivatives and evaluated their antibacterial properties using the agar well diffusion method. Compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Bacillus subtilis, with some showing promising results comparable to standard antibiotics .
  • Anticancer Evaluation : Another investigation focused on the efficacy of a related compound against various cancer cell lines. The results indicated significant growth inhibition at concentrations lower than those required for conventional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acrylonitrile and thiazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile Thiazole-acrylonitrile Biphenyl (4-position), 3,4-difluorophenylamino (β-position) High rigidity due to biphenyl-thiazole conjugation; fluorinated substituents enhance lipophilicity
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile Thiazole-acrylonitrile 3,4-Dichlorophenyl (thiazole), 4-butylphenylamino (β-position) Chlorine atoms increase electron-withdrawing effects; alkyl chain improves solubility in non-polar solvents
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile Thiazole-acrylonitrile 4-Nitrophenyl (thiazole), 3,4-dimethoxyphenyl (β-position) Nitro group enhances electron deficiency; methoxy groups contribute to steric bulk and H-bonding potential
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile Acrylonitrile-sulfonyl hybrid 2,4-Dichlorophenylsulfonyl, methylsulfanyl, 3-methoxyanilino Sulfonyl group introduces strong electron-withdrawing effects; intramolecular N–H⋯O hydrogen bonding stabilizes conformation

Key Observations

Electronic Effects :

  • The 3,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient 4-nitrophenyl group in or the electron-rich 3,4-dimethoxyphenyl in .
  • Chlorine substituents (e.g., in ) amplify electron withdrawal but may reduce metabolic stability compared to fluorine .

In contrast, the sulfonyl-containing analogue in adopts a non-planar conformation due to steric clashes and intramolecular hydrogen bonding.

Biological Relevance :

  • While the target compound lacks direct biological data in the provided evidence, structurally related acrylonitriles (e.g., ) have shown antimalarial and kinase-inhibitory activities. The difluorophenyl group may enhance target binding via halogen bonds, as seen in fluorinated kinase inhibitors .

Crystallographic Behavior :

  • The isostructural fluorophenyl-thiazole compounds in crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. The target compound likely exhibits similar packing due to its planar biphenyl-thiazole core.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows established routes for acrylonitrile-thiazole hybrids, such as Knoevenagel condensation or Suzuki-Miyaura coupling for biphenyl incorporation .
  • The biphenyl-thiazole core in the target compound may similarly emit strongly in aggregated states .

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